Gefitinib dihydrochloride - 184475-56-7

Gefitinib dihydrochloride

Catalog Number: EVT-1182897
CAS Number: 184475-56-7
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It selectively targets the mutant proteins in malignant cells . It is marketed by AstraZeneca under the trade name Iressa .

Synthesis Analysis

The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a 4-chloroquinazoline. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give gefitinib .

Molecular Structure Analysis

The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The crystal structures of these drugs with their target kinases are also summarized and their bonding modes and interactions are visualized .

Chemical Reactions Analysis

Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .

Physical And Chemical Properties Analysis

Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .

Synthesis Analysis

One of the key intermediates in the synthesis of Gefitinib Dihydrochloride and related quinazoline compounds is 3H-quinazolin-4-ones. [] While these intermediates have been known for over a century, recent years have seen significant advancements in their synthetic procedures. [] A review of these methods reveals the use of imidoyl chloride intermediates derived from the corresponding 3H-quinazolin-4-ones. [] This improved synthesis utilizes readily available starting materials and offers high yields of pure compounds. [] The report indicates no significant impact of microwave or traditional thermal activation on the yield or purity of the synthesized compounds. []

Mechanism of Action

Gefitinib Dihydrochloride acts by competitively inhibiting the ATP-binding site of EGFR tyrosine kinase. [, , ] This inhibition disrupts downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth suppression and cell death in sensitive cancer cells. [, ] While initially effective, acquired resistance to Gefitinib Dihydrochloride is a significant clinical challenge. [, , , ] Several mechanisms contribute to this resistance, including secondary mutations in the EGFR kinase domain, such as the T790M mutation. [, ]

Physical and Chemical Properties Analysis

A critical physical property of Gefitinib Dihydrochloride is its low water solubility, which can hinder its therapeutic application. [] To overcome this limitation, researchers are exploring various drug delivery systems, including nanographene oxide-based carriers, to improve its solubility and bioavailability. [] These systems aim to enhance drug stability, biocompatibility, and targeted delivery to tumor sites, minimizing off-target effects. []

Applications

7.1 Investigating Resistance Mechanisms: Gefitinib Dihydrochloride is instrumental in studying acquired drug resistance in various cancers. For instance, research has unveiled that exosomal delivery of the N6-methyladenosine RNA demethylase FTO contributes to gefitinib resistance in recipient cells by regulating ABCC10 in an m6A-dependent manner. [] Additionally, studies have explored the role of long non-coding RNA (lncRNA) in mediating gefitinib resistance. For example, lncRNA UCA1 was found to be upregulated in NSCLC cells with acquired gefitinib resistance, contributing to resistance by epigenetically silencing CDKN1A expression. []

7.2 Evaluating Drug Delivery Systems: The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of Gefitinib Dihydrochloride. Researchers have investigated various approaches, including nanoparticle-based delivery systems. [, ] For instance, Hyaluronic Acid-functionalized graphene oxide nanosheets were explored for targeted delivery, demonstrating enhanced cellular uptake and intracellular drug release in lung cancer cells. [] Studies focusing on optimizing the size of Poly(lactic-co-glycolic acid) (PLGA) microspheres for Gefitinib Dihydrochloride delivery have also been conducted. [] Results indicated that different size fractions of drug-loaded microspheres exhibited distinct drug loading and release kinetics, highlighting the importance of size control in achieving desired release profiles. []

7.3 Identifying Biomarkers for Treatment Response: Research utilizes Gefitinib Dihydrochloride to identify biomarkers that predict treatment response. One study found that EGFR gene copy number aberrations, particularly EGFR amplification, correlated with improved overall survival in esophageal cancer patients treated with Gefitinib Dihydrochloride. [] Further investigation into circulating biomarkers, such as specific circular RNAs, is underway to develop non-invasive methods for predicting treatment efficacy. []

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat certain types of non-small cell lung cancer (NSCLC). Like gefitinib, it is a first-generation EGFR TKI. [, , , ]

Relevance: Erlotinib is structurally related to gefitinib dihydrochloride. Both compounds share a quinazoline core and possess similar structural features that enable them to bind to and inhibit the EGFR tyrosine kinase domain. [, , , ]

Afatinib

Compound Description: Afatinib is a second-generation, irreversible ErbB family blocker used in the treatment of advanced NSCLC with EGFR mutations. It is designed to irreversibly bind to EGFR, inhibiting its activity more potently than first-generation TKIs like gefitinib. [, , , ]

Relevance: Afatinib, while structurally distinct from gefitinib dihydrochloride, belongs to the same therapeutic class of EGFR TKIs. They share the same mechanism of action, targeting the EGFR tyrosine kinase domain to inhibit tumor cell growth. [, , , ]

Dacomitinib

Compound Description: Dacomitinib is a second-generation EGFR TKI, similar to afatinib, that irreversibly inhibits EGFR. It is approved for treating metastatic NSCLC harboring EGFR activating mutations. []

Relevance: Similar to afatinib, dacomitinib is grouped into the same therapeutic class as gefitinib dihydrochloride - EGFR TKIs. Despite structural differences, they all target and inhibit the EGFR tyrosine kinase domain, albeit with varying potencies and binding characteristics. []

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR TKI designed to target both EGFR-sensitizing mutations and the EGFR T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs. []

PD153035

Compound Description: PD153035 (6,7-dimethoxy-4-(3′-bromophenyl)amino-quinazoline) is a potent inhibitor of EGFR tyrosine kinase. It is considered a predecessor to the development of gefitinib. []

Relevance: PD153035 is structurally very similar to gefitinib dihydrochloride, both containing a quinazoline core. It served as a starting point for developing EGFR TKIs, leading to the development of gefitinib with improved pharmacological properties. []

Properties

CAS Number

184475-56-7

Product Name

Gefitinib dihydrochloride

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C22H25Cl2FN4O3

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.